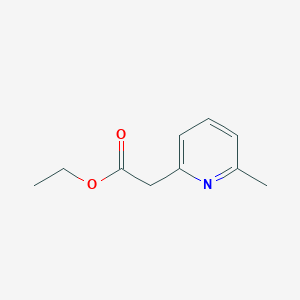

Ethyl 2-(6-methylpyridin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(6-methylpyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)7-9-6-4-5-8(2)11-9/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXKDBXXGPKKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302196 | |

| Record name | ethyl 2-(6-methylpyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5552-83-0 | |

| Record name | 2-Pyridineacetic acid, 6-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5552-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 149621 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005552830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5552-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(6-methylpyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS: 5552-83-0)

Foreword: The Strategic Value of a Bifunctional Pyridine Intermediate

In the landscape of modern synthetic chemistry, particularly within medicinal and materials research, the strategic value of a molecule is often defined by its versatility. Ethyl 2-(6-methylpyridin-2-yl)acetate, bearing the CAS number 5552-83-0, exemplifies this principle. It is not merely a chemical compound but a carefully designed building block offering multiple, distinct reaction sites. This guide moves beyond a simple recitation of properties to provide a Senior Application Scientist’s perspective on why this reagent is selected, how its reactivity is rationally controlled, and where its application can drive innovation. We will explore the causality behind synthetic protocols, the logic of its reactivity, and its proven role as a pivotal precursor in the development of complex, high-value molecules.

Core Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with an ethyl acetate group and at the 6-position with a methyl group.[1] This specific arrangement of functional groups dictates its chemical behavior and establishes its utility as a versatile intermediate.[1] The electron-donating methyl group influences the electronic properties of the pyridine ring, while the ethyl ester and the adjacent active methylene group provide key handles for a wide array of synthetic transformations.[1]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5552-83-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |

| Molecular Weight | 179.22 g/mol | [1][3] |

| Boiling Point | 244°C | [3] |

| Melting Point | 105-107°C | [3] |

| Density | 1.065 g/cm³ | [3] |

| pKa (Predicted) | 5.13 ± 0.12 | [3] |

| InChI Key | AJXKDBXXGPKKPN-UHFFFAOYSA-N | [1] |

| Storage | Inert atmosphere, Room Temperature |[3][4] |

Synthesis Strategy: Controlled Deprotonation and Acylation

The primary synthetic route to this compound and its analogs hinges on the selective deprotonation of the methyl group of a picoline precursor, followed by acylation. The acidity of the protons on the methyl group of 2-picoline derivatives is significantly increased compared to a standard alkane due to the electron-withdrawing nature of the pyridine ring, which can stabilize the resulting carbanion.

Mechanistic Rationale: The Role of a Hindered, Strong Base

The choice of base is critical for achieving high yields and avoiding side reactions.

-

Causality : A strong, non-nucleophilic base is required. While n-butyllithium (n-BuLi) can be used, Lithium diisopropylamide (LDA) is often preferred.[5][6] LDA is a sterically hindered base, which minimizes the risk of nucleophilic attack at the pyridine ring or the electrophile.[6] Its pKa of approximately 36 is sufficient to quantitatively deprotonate the picoline methyl group (pKa ~34), generating the reactive picolyllithium species.[5][6] This "kinetic deprotonation" favors the desired reaction pathway.[6]

A representative synthesis for a structurally similar compound, ethyl 2-(6-chloropyridin-2-yl)acetate, illustrates this principle effectively. The process involves the deprotonation of 2-chloro-6-methylpyridine with n-BuLi at low temperature, followed by quenching with diethyl carbonate.[7]

General Experimental Protocol: Synthesis via Lithiation

This protocol is a generalized procedure based on established methods for related compounds and should be adapted and optimized for specific laboratory conditions.[7]

Step 1: Reagent Preparation & Inert Atmosphere

-

A multi-neck, flame-dried flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet is charged with anhydrous tetrahydrofuran (THF).

-

The starting material, 6-methyl-2-substituted pyridine (1.0 eq), is dissolved in the THF.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

Step 2: Deprotonation (Anion Formation)

-

A solution of n-butyllithium (n-BuLi) in hexanes (1.2 eq) or freshly prepared Lithium diisopropylamide (LDA) is added dropwise to the cooled pyridine solution, ensuring the internal temperature does not rise significantly.

-

The formation of the deep reddish-colored picolyllithium anion is typically observed.[5]

-

The reaction is stirred at -78 °C for 30-60 minutes to ensure complete deprotonation.

Step 3: Acylation (C-C Bond Formation)

-

Diethyl carbonate (1.2 eq) is added slowly to the reaction mixture at -78 °C.

-

The mixture is stirred for an additional 30-60 minutes at low temperature.

Step 4: Quench and Work-up

-

The reaction is allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel and extracted with ethyl acetate.

Step 5: Purification

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the final product.[7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Applications

The true power of this compound lies in its trifunctional nature. The ester, the active methylene bridge, and the pyridine ring each offer distinct opportunities for synthetic elaboration.

Transformations of the Ester Group

The ethyl ester is a versatile handle for creating a variety of functional groups.[1]

-

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 2-(6-methylpyridin-2-yl)acetic acid. This acid can then be used in standard amide coupling reactions.

-

Reduction: Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), will reduce the ester to the primary alcohol, 2-(6-methylpyridin-2-yl)ethanol.[1] This transformation is fundamental for accessing related ethanolamine structures.

-

Amidation: Direct reaction with amines (ammonolysis) can convert the ester into the corresponding amide, 2-(6-methylpyridin-2-yl)acetamide.[1] This is a key step in building peptide-like structures or preparing precursors for amine synthesis via amide reduction.[1]

Reactions at the Active Methylene Group

The protons on the carbon between the pyridine ring and the carbonyl group are acidic and can be removed by a suitable base. This allows the methylene group to act as a nucleophile.

-

Condensation and Cyclization: This moiety can participate in cascade reactions. For example, a Knoevenagel condensation with chromone-3-carboxaldehydes, followed by intramolecular cyclization, can produce highly functionalized quinolizine derivatives in excellent yields.[1]

Role as a Ligand in Coordination Chemistry

The pyridine nitrogen atom acts as a Lewis base, allowing the molecule and its derivatives to function as ligands for transition metals.

-

Metal Complexation: The related (6-methylpyridin-2-yl)acetate ligand has been successfully incorporated into platinum(II) and palladium(II) complexes.[1] These complexes are being investigated for their potential as chemotherapeutic agents with unique DNA-binding profiles, potentially overcoming resistance mechanisms associated with existing drugs.[1]

Diagram of Synthetic Utility

Caption: Key synthetic transformations of the title compound.

Spectroscopic Characterization Profile

Unequivocal identification of this compound requires a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to each unique proton environment.

-

Ethyl Group: A triplet integrating to 3H around δ 1.2-1.3 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.2 ppm (OCH₂).[8] The splitting arises from the coupling between these two groups.

-

Methylene Bridge: A sharp singlet integrating to 2H, typically found downfield due to the influence of the aromatic ring and carbonyl group.

-

Pyridine Ring: Three aromatic protons in the region of δ 7.0-8.5 ppm, exhibiting characteristic coupling patterns (doublets and triplets) based on their positions.

-

Methyl Group: A singlet integrating to 3H, typically around δ 2.4-2.6 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the ester C=O stretch.[9]

-

Bands in the 1600-1450 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the pyridine ring.

-

C-H stretching vibrations for the sp³ hybridized carbons will appear just below 3000 cm⁻¹ .

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 179.22.

-

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[10] Grounding of equipment may be necessary to prevent static discharge.[11][12]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[11] The compound should be kept under an inert atmosphere at room temperature.[3][4]

-

In Case of Exposure:

-

Disposal: Dispose of this material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a high-purity, strategically designed chemical intermediate with significant value in research and development.[1] Its bifunctional nature, offering reactive sites at the ester, the active methylene group, and the pyridine nitrogen, makes it a powerful tool for constructing complex molecular architectures.[1] From the synthesis of novel heterocyclic scaffolds for pharmaceuticals to the development of innovative metal complexes for bioinorganic chemistry, this compound provides a reliable and versatile starting point.[1] A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is paramount for any scientist seeking to leverage its full potential.

References

- 1. This compound|CAS 5552-83-0 [benchchem.com]

- 2. 5552-83-0 this compound AKSci 8104AB [aksci.com]

- 3. 5552-83-0 | CAS DataBase [chemicalbook.com]

- 4. 5552-83-0|this compound|BLD Pharm [bldpharm.com]

- 5. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 7. Ethyl 2-(6-chloropyridin-2-yl)acetate CAS#: 174666-22-9 [m.chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. angenechemical.com [angenechemical.com]

- 11. chempoint.com [chempoint.com]

- 12. meridianbioscience.com [meridianbioscience.com]

An In-Depth Technical Guide to Ethyl 2-(6-methylpyridin-2-yl)acetate for Scientific Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2-(6-methylpyridin-2-yl)acetate, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. The information presented herein is intended to empower researchers and scientists with the technical knowledge required for its effective application in synthesis and analysis.

Compound Profile and Structural Elucidation

This compound (CAS No. 5552-83-0) is a substituted pyridine derivative featuring an ethyl acetate moiety at the 2-position and a methyl group at the 6-position of the pyridine ring.[1] This strategic arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.[1]

The structural formula and a 3D representation of the molecule are provided below:

Molecular Structure:

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These parameters are essential for designing experimental conditions, including reaction setups, purification protocols, and storage.

| Property | Value | Source |

| CAS Number | 5552-83-0 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [2] |

| Melting Point | 105-107 °C | [2] |

| Boiling Point | 244 °C | [2] |

| Density | 1.065 g/cm³ | [2] |

| Flash Point | 101 °C | [2] |

| InChI Key | AJXKDBXXGPKKPN-UHFFFAOYSA-N | [1] |

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the ethyl group, the methylene bridge, the methyl group on the pyridine ring, and the aromatic protons.

-

Ethyl Ester Protons: A triplet integrating to 3H around δ 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.3 ppm (CH₂) are anticipated.

-

Methylene Bridge Protons: A singlet integrating to 2H is expected for the CH₂ group connecting the pyridine ring and the ester, likely appearing in the range of δ 3.6-3.8 ppm.

-

Pyridine Methyl Protons: A singlet integrating to 3H for the methyl group on the pyridine ring is predicted to be in the range of δ 2.4-2.6 ppm.

-

Aromatic Protons: The three protons on the pyridine ring will likely appear as a set of multiplets in the aromatic region (δ 7.0-8.5 ppm). The specific coupling patterns will depend on their positions relative to the nitrogen and the other substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

-

Ester Carbonyl: The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of δ 170-175 ppm.[3]

-

Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm).

-

Ethyl Group Carbons: The O-CH₂ carbon will appear around δ 60-62 ppm, and the CH₃ carbon will be found further upfield, around δ 14-15 ppm.[4]

-

Methylene Bridge Carbon: The CH₂ carbon linking the ring and the ester is expected around δ 40-45 ppm.

-

Pyridine Methyl Carbon: The methyl carbon on the pyridine ring should appear in the upfield region, typically around δ 20-25 ppm.[5]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band for the ester carbonyl group.

-

C=O Stretch: A strong, sharp peak is expected in the region of 1735-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

-

C-O Stretch: A strong band for the C-O single bond stretch of the ester is anticipated in the 1150-1250 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹. Aromatic C-H stretches will be observed just above 3000 cm⁻¹.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 179.

-

Key Fragmentation Patterns: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) to give an acylium ion, and McLafferty rearrangement if sterically feasible. For this compound, fragmentation of the side chain is likely. The loss of the ethyl group (-CH₂CH₃, m/z = 29) or the entire ester side chain are also possible fragmentation pathways.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of both the pyridine ring and the ethyl ester functionality.[1]

Synthetic Approach

A plausible synthetic route involves the deprotonation of the methyl group of 2,6-lutidine (2,6-dimethylpyridine) with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, followed by quenching the resulting anion with an electrophile like diethyl carbonate. This introduces the ethyl acetate moiety at one of the methyl positions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Illustrative):

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate LDA.

-

Slowly add a solution of 2,6-lutidine in anhydrous THF to the LDA solution at -78 °C and stir for 1-2 hours.

-

Add diethyl carbonate to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired product.

Chemical Reactivity

The presence of the ethyl ester group allows for a variety of chemical transformations:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(6-methylpyridin-2-yl)acetic acid, under either acidic or basic conditions.[1]

-

Reduction: The ester can be reduced to the primary alcohol, 2-(6-methylpyridin-2-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]

-

Amidation: Reaction with amines can convert the ester into the corresponding amides.[1]

-

Reactions of the Pyridine Ring: The pyridine nitrogen can act as a nucleophile or a base, and the ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions. The methyl group can also be a site for further functionalization.

Applications in Drug Development and Research

The structural motifs present in this compound are found in numerous biologically active compounds. The pyridine ring is a common scaffold in pharmaceuticals, and the ability to functionalize the side chain provides a versatile handle for creating libraries of compounds for drug discovery screening. Its derivatives have been investigated for their potential as antimicrobial, antifungal, and antiviral agents.[1] Furthermore, the related (6-methylpyridin-2-yl)acetate ligand has been utilized in the development of platinum(II) and palladium(II) complexes for potential applications in cancer chemotherapy.[1]

Safety and Handling

As a pyridine derivative and a flammable liquid, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Store in a cool, dry, and well-ventilated area designated for flammable liquids.

-

In case of contact:

-

Skin: Immediately wash the affected area with soap and plenty of water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: This safety information is based on the general properties of pyridine derivatives. A specific Safety Data Sheet (SDS) for this compound should be consulted for detailed and up-to-date safety and handling information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined physical and chemical properties, coupled with its synthetic accessibility and reactivity, make it an attractive starting material for the development of novel compounds with a wide range of potential applications. This guide provides a solid foundation of technical information to aid researchers in harnessing the full potential of this important chemical intermediate.

References

Part 1: Structural Elucidation and Nomenclature of C10H13NO2 Pyridine Derivatives

An In-depth Technical Guide to Pyridine Derivatives of the Formula C10H13NO2

Executive Summary: The molecular formula C10H13NO2 represents a diverse class of pyridine derivatives with significant potential as intermediates and active moieties in drug discovery and materials science. Due to extensive isomerism, a singular IUPAC name is insufficient; rather, the formula describes a range of structures, each with unique physicochemical properties. This guide provides a comprehensive framework for understanding these compounds. It begins by elucidating the structural possibilities and systematic nomenclature. Lacking a single, preeminent C10H13NO2 isomer in public literature, this document employs a methodological case study of a closely related, well-documented analogue—Ethyl Isonicotinate (C8H9NO2)—to detail the principles of synthesis, spectroscopic characterization, potential applications, and safety protocols. The techniques and principles described herein are directly translatable to the synthesis and analysis of various C10H13NO2 isomers, offering researchers a robust guide for their work with this compound class.

The chemical formula C10H13NO2 allows for a considerable number of structural isomers built around a pyridine core. The specific arrangement of the ten carbon, thirteen hydrogen, one nitrogen, and two oxygen atoms dictates the compound's chemical reactivity, biological activity, and physical properties. The position of substituents on the pyridine ring is designated by a number (starting with 1 for the nitrogen atom) or, for monosubstituted pyridines, by Greek letters (α, β, γ for positions 2, 3, and 4, respectively).[1][2]

The nomenclature for pyridine carboxylic acid esters depends on the position of the ester group:

-

Picolinates: Ester group at position 2.

-

Nicotinates: Ester group at position 3.

-

Isonicotinates: Ester group at position 4.[2]

Given these rules, several plausible isomers for C10H13NO2 can be proposed.

Table 1: Representative Isomers of C10H13NO2 Pyridine Derivatives

| IUPAC Name | Common Name Derivative | Molecular Structure (SMILES) | Position of Ester |

| Propyl 2-methylpyridine-4-carboxylate | Propyl 2-methylisonicotinate | CCCOC(=O)c1cc(C)n c1 | 4 (Isonicotinate) |

| Ethyl 5-ethylpyridine-2-carboxylate | Ethyl 5-ethylpicolinate | CCOC(=O)c1nccc(CC)c1 | 2 (Picolinate) |

| Isopropyl 6-methylpyridine-3-carboxylate | Isopropyl 6-methylnicotinate | CC(C)OC(=O)c1cc(C)ncc1 | 3 (Nicotinate) |

| tert-Butyl pyridine-4-carboxylate | tert-Butyl isonicotinate | CC(C)(C)OC(=O)c1ccncc1 | 4 (Isonicotinate) |

This guide will use the principles derived from the study of common pyridine carboxylates to provide a methodological blueprint applicable to any of these, or other, C10H13NO2 isomers.

Part 2: A Methodological Framework for Synthesis

The most common and industrially scalable method for synthesizing pyridine carboxylate esters is the Fischer esterification of the corresponding pyridine carboxylic acid with an alcohol in the presence of an acid catalyst.[3] To illustrate this process, we will use the well-documented synthesis of Ethyl Isonicotinate from isonicotinic acid and ethanol. This exact methodology can be adapted to synthesize a C10H13NO2 isomer, for example, by reacting 2-methylisonicotinic acid with propanol to yield Propyl 2-methylisonicotinate.

Experimental Protocol: Synthesis of a Pyridine Carboxylate Ester

This protocol is adapted from established methods for the synthesis of Ethyl Isonicotinate.[4][5]

Objective: To synthesize a pyridine carboxylate ester via Fischer esterification.

Materials:

-

Isonicotinic acid (or a substituted analogue)

-

Anhydrous Ethanol (or other appropriate alcohol)

-

Thionyl chloride or a strong acid catalyst (e.g., H2SO4)

-

Toluene (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Drying agent (e.g., anhydrous Na2SO4)

Procedure:

-

Acid Chloride Formation (Optional but recommended for high yield): To a stirred suspension of isonicotinic acid (1.0 eq) in toluene, add thionyl chloride (1.1 eq) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to 100°C for 90 minutes.[4] This converts the carboxylic acid to the more reactive acyl chloride.

-

Esterification: Cool the reaction mixture to 90°C and carefully add the appropriate anhydrous alcohol (e.g., ethanol, propanol) (1.5 eq) dropwise.[4] Maintain the temperature for an additional 90 minutes.

-

Work-up and Neutralization: After cooling to room temperature, the mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate or chloroform. The organic layers are combined.[5][6]

-

Drying and Concentration: The combined organic extract is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure (rotoevaporation) to yield the crude ester product.[6]

-

Purification: The crude product is purified by vacuum distillation to yield the final, high-purity liquid ester.[4][5] Purity can be assessed by Gas Chromatography (GC). A purity of >98% is typically achieved.[5]

Caption: General workflow for the synthesis of pyridine carboxylate esters.

Part 3: Spectroscopic and Physicochemical Characterization

Structural confirmation of the target C10H13NO2 isomer is achieved through a combination of spectroscopic methods and physical property measurements. The data presented below for Ethyl Isonicotinate serves as a reference point; substitutions on the pyridine ring or changes in the ester alkyl chain in a C10H13NO2 isomer will cause predictable shifts in the observed spectra.

Table 2: Physicochemical and Spectroscopic Data for Ethyl Isonicotinate (Reference)

| Property | Value | Reference(s) |

| Molecular Formula | C8H9NO2 | [7] |

| Molecular Weight | 151.16 g/mol | [7] |

| Appearance | Colorless to light brown liquid | [3] |

| Boiling Point | 97-98 °C @ 10-11 mmHg | [4] |

| Density | 1.009 g/mL at 25 °C | |

| Refractive Index (n20/D) | ~1.501 | |

| ¹H NMR | Signals corresponding to ethyl protons and pyridine ring protons. | [8] |

| IR Spectroscopy (cm⁻¹) | Strong C=O stretch (ester), C-O stretch, aromatic C=N/C=C bands. | [7][9] |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the compound's mass. | [7] |

For an isomer like Propyl 2-methylisonicotinate (C10H13NO2) , one would expect:

-

¹H NMR: The appearance of signals for a propyl group instead of an ethyl group, and signals for a methyl group on the pyridine ring. The aromatic proton signals would also shift and show different splitting patterns.

-

¹³C NMR: Additional signals for the extra carbons in the propyl and methyl groups.

-

Mass Spec: A molecular ion peak at m/z corresponding to 179.22.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl isonicotinate (1570-45-2) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Ethyl 2-(6-methylpyridin-2-yl)acetate: A Versatile Bifunctional Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-(6-methylpyridin-2-yl)acetate is a pivotal chemical intermediate whose value is derived from its unique bifunctional architecture. Featuring a 6-methyl-substituted pyridine ring and an ethyl ester moiety, this compound offers multiple, distinct reactive sites for synthetic manipulation. The pyridine nitrogen provides a locus for coordination and catalysis, the ester group serves as a versatile handle for conversion into a wide array of functional groups, and the α-methylene bridge possesses activated protons suitable for carbon-carbon bond formation. This guide provides a comprehensive analysis of its synthesis, reactivity, and strategic applications, particularly in the realms of medicinal chemistry and the construction of complex heterocyclic systems. We will explore the causality behind key synthetic transformations and provide field-proven protocols, establishing this molecule as a cornerstone building block for advanced chemical research.

Part 1: Core Structural Analysis and Physicochemical Properties

The synthetic utility of this compound stems directly from its molecular structure. Understanding the role of each component is critical to exploiting its full potential.

The molecule consists of three key domains:

-

The 6-Methylpyridine Head: The pyridine ring is an electron-deficient aromatic system, yet the nitrogen atom's lone pair makes it a potent ligand for metal coordination. The methyl group at the 6-position is not merely a spectator; its protons are acidic and can be selectively removed with a strong base to initiate synthesis.

-

The Ethyl Ester Tail: The ester is a classic functional group that can be readily hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide, hydrazide, or other derivatives.[1] This provides a reliable entry point for a multitude of synthetic pathways.

-

The α-Methylene Bridge: Positioned between the electron-withdrawing pyridine ring and the carbonyl group, the protons on this CH₂ group are activated. This "active methylene" character allows for facile deprotonation and subsequent alkylation or condensation reactions, enabling chain extension and cyclization strategies.[1]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 5552-83-0 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Appearance | White to yellow solid-liquid mixture | Chemical Supplier Data |

| Storage | Inert atmosphere, room temperature | [2] |

Structural Diagram and Reactive Sites```dot

// Define nodes for atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-1.8!"]; C3 [label="C", pos="0,-2.3!"]; C4 [label="C", pos="1.2,-1.8!"]; C5 [label="C", pos="1.2,-0.5!"]; C_Me [label="CH₃", pos="2.4,-0.2!"]; C_CH2 [label="CH₂", pos="-2.4,0!"]; C_CO [label="C", pos="-3.6,0.5!"]; O_CO [label="O", pos="-3.6,1.5!"]; O_Et [label="O", pos="-4.8,0!"]; C_Et1 [label="CH₂", pos="-6.0,0.5!"]; C_Et2 [label="CH₃", pos="-7.2,0!"];

// Draw bonds N1 -- C1; N1 -- C5; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C_Me; C1 -- C_CH2; C_CH2 -- C_CO; C_CO -- O_CO [style=double]; C_CO -- O_Et; O_Et -- C_Et1; C_Et1 -- C_Et2;

// Annotate reactive sites node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; N_site [label="Ligand Site", pos="0,0.8!", fillcolor="#EA4335", width=1.5]; Ester_site [label="Ester Handle", pos="-4.8,-1.0!", fillcolor="#FBBC05", width=1.8]; Methylene_site [label="Active Methylene", pos="-2.4,-0.8!", fillcolor="#34A853", width=2.2]; }

Caption: Synthetic workflow for a key precursor via metalation-carboxylation.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate

This protocol is adapted from a known procedure for a structurally analogous precursor and illustrates the core synthetic principles.

[3]Expertise & Causality:

-

Choice of Base: n-Butyllithium is a strong, non-nucleophilic base ideal for deprotonating the acidic methyl protons of the pyridine ring without attacking the ring itself. The reaction is performed at -70 °C to prevent side reactions and ensure kinetic control, favoring deprotonation at the most acidic site.

-

Choice of Electrophile: Diethyl carbonate serves as an effective source for the C(=O)OEt group. The carbanion attacks the electrophilic carbonyl carbon.

-

Workup: The reaction is quenched with aqueous ammonium chloride, a mild acid, to neutralize any remaining base and protonate the alkoxide intermediate formed.

Methodology:

-

Reaction Setup: To a solution of 2-chloro-6-methylpyridine (39.4 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under an inert nitrogen atmosphere, cool the mixture to -70 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.2 eq, 47.3 mmol, typically a 2.5 M solution in hexanes) dropwise to the cold solution. Maintain the temperature at -70 °C and stir for 30 minutes. The formation of a colored solution indicates the generation of the carbanion.

-

Carboxylation: Slowly add diethyl carbonate (1.2 eq, 47.3 mmol) to the reaction mixture. Continue stirring at -70 °C for an additional 30 minutes.

-

Warming: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

-

Quenching and Extraction: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in petroleum ether to afford the pure product.

[3]### Part 3: The Reaction Chemistry Landscape

The true power of this compound lies in its diverse reactivity. The following sections detail key transformations that make it a valuable synthetic tool.

Transformations of the Ester Moiety

The ester group is a gateway to other critical functionalities.

Caption: Key transformations originating from the ethyl ester functional group.

-

Hydrolysis to Carboxylic Acid: Saponification with a base like NaOH followed by acidic workup yields (6-methylpyridin-2-yl)acetic acid. This product is a powerful bidentate (N,O) chelating agent, capable of coordinating with metal ions like Cu(II), Pt(II), and Pd(II). T[1]his is fundamental for applications in bioinorganic chemistry and catalysis.

-

Amidation and Subsequent Reduction: Reaction with amines or ammonia provides the corresponding amides. T[1]hese amides are not only common structural motifs in pharmaceuticals but can be readily reduced using strong reducing agents like LiAlH₄ to yield 2-(6-methylpyridin-2-yl)ethanamine derivatives. T[1]hese amines are crucial precursors for building more complex drug candidates.

-

Reduction to Alcohol: Direct reduction of the ester with LiAlH₄ provides 2-(6-methylpyridin-2-yl)ethanol, which can be used for further synthetic elaborations, such as etherification or conversion to a leaving group for substitution reactions.

Reactions at the α-Methylene Carbon

The activated methylene group is prime for forming new carbon-carbon bonds, enabling the construction of complex molecular skeletons.

-

Knoevenagel Condensation: This reaction involves the condensation of the active methylene compound with an aldehyde or ketone. For instance, reacting this compound with chromone-3-carboxaldehydes in water can lead to a cascade reaction, forming highly functionalized quinolizine derivatives in excellent yields. T[1]his demonstrates its power in diversity-oriented synthesis for creating complex heterocyclic libraries.

The Pyridine Ring as a Ligand

The pyridine nitrogen, in concert with the carbonyl oxygen of the ester (or the carboxylate from hydrolysis), acts as an effective bidentate ligand. This has been exploited to create metal complexes with unique biological properties.

-

Formation of Platinum(II) and Palladium(II) Complexes: The related (6-methylpyridin-2-yl)acetate ligand has been successfully incorporated into monofunctional platinum(II) and palladium(II) complexes. These complexes are under investigation for their unique DNA-binding capabilities and potential to overcome resistance mechanisms associated with existing platinum-based chemotherapeutic agents.

[1]### Part 4: Application Spotlight: Building Biologically Active Heterocycles

A primary application of this building block is in the synthesis of five-membered heterocycles, which are privileged structures in drug discovery. T[4][5]he following workflow details the synthesis of a 1,3,4-oxadiazole derivative, a common scaffold with a wide range of biological activities.

Workflow: From Ester to 1,3,4-Oxadiazole

Caption: Multi-step synthesis of a 1,3,4-oxadiazole scaffold.

Protocol: Synthesis of a 5-Aryl-2-((6-methylpyridin-2-yl)methyl)-1,3,4-oxadiazole

This generalized protocol is based on established methodologies for synthesizing libraries of such compounds.

[4]Methodology:

-

Hydrazide Synthesis: Reflux a solution of this compound (1.0 eq) with hydrazine hydrate (2.0 eq) in absolute ethanol for 8-12 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting solid, 2-(6-methylpyridin-2-yl)acetohydrazide, can often be used in the next step without further purification.

-

Thiosemicarbazide Formation: Dissolve the crude hydrazide (1.0 eq) in ethanol and add a solution of the desired aryl isothiocyanate (1.0 eq) in ethanol. Reflux the mixture for 4-6 hours. Cool the reaction, and the resulting N-aryl-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide product often precipitates and can be collected by filtration.

-

Oxadiazole Cyclization: Suspend the thiosemicarbazide intermediate (1.0 eq) in an alkaline solution (e.g., 2M NaOH). Add a solution of iodine in potassium iodide dropwise with vigorous stirring until the color of iodine persists. Stir for an additional 2-4 hours at room temperature. The resulting solid is filtered, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water. Recrystallize from ethanol to yield the pure 1,3,4-oxadiazole derivative.

Conclusion and Future Outlook

This compound is more than a simple intermediate; it is a strategic tool for molecular construction. Its predictable reactivity across three distinct functional domains—the ester, the active methylene bridge, and the pyridine ring—provides chemists with a reliable and versatile platform for synthesizing complex molecules. Its demonstrated utility in creating libraries of heterocyclic compounds solidifies its importance in drug discovery programs targeting infectious diseases and cancer. F[1][4]uture applications will likely see its incorporation into novel catalytic systems, advanced materials, and increasingly complex natural product syntheses. As the demand for sophisticated molecular architecture grows, the role of such powerful, multi-functional building blocks will only become more critical.

References

- 1. This compound|CAS 5552-83-0 [benchchem.com]

- 2. 5552-83-0|this compound|BLD Pharm [bldpharm.com]

- 3. Ethyl 2-(6-chloropyridin-2-yl)acetate CAS#: 174666-22-9 [m.chemicalbook.com]

- 4. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties [mdpi.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Discovery and History of Pyridyl Acetate Esters

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridyl acetate esters, a class of heterocyclic compounds, hold a significant position in the landscape of organic synthesis and medicinal chemistry. Their journey from academic curiosities to vital structural motifs in pharmaceuticals is a testament to the enduring quest for novel therapeutic agents. This guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of pyridyl acetate esters. We will delve into the foundational synthetic methodologies, such as the Fischer-Speier esterification, and trace their application to the pyridine core. Furthermore, this guide will illuminate the pivotal role of these esters as key intermediates in the synthesis of complex molecules, most notably in the development of first-generation cephalosporin antibiotics like Cefapirin. Through detailed protocols, mechanistic diagrams, and a survey of their applications, this document aims to equip researchers and drug development professionals with a thorough understanding of the chemistry and significance of pyridyl acetate esters.

Table of Contents

-

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

-

Early Synthetic Approaches: Adapting Classical Esterification Reactions

-

The Fischer-Speier Esterification of Pyridylacetic Acids

-

Challenges and Mechanistic Considerations

-

-

Protocol 1: Synthesis of Ethyl 2-Pyridylacetate via Fischer-Speier Esterification

-

The Role of Pyridyl Acetate Esters as Intermediates in Drug Synthesis

-

Case Study: The Synthesis of Cefapirin

-

-

Protocol 2: Synthesis of 4-Pyridylthioacetic Acid

-

Modern Synthetic Methodologies and Future Outlook

-

References

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

The pyridine ring is a ubiquitous feature in a vast number of biologically active compounds and natural products.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. The introduction of an acetate ester functionality onto the pyridine core gives rise to pyridyl acetate esters, a class of compounds that have proven to be exceptionally versatile synthetic intermediates.

While the precise first synthesis of a simple pyridyl acetate ester is not prominently documented as a landmark discovery, their preparation follows from fundamental esterification principles first described in the late 19th century. The true significance of these esters emerged with the advancement of medicinal chemistry, particularly in the mid-20th century, as chemists sought to modify and improve upon existing drug molecules. Their utility lies in the ability of the ester group to be readily transformed into other functional groups or to serve as a linking moiety for more complex molecular architectures.

Early Synthetic Approaches: Adapting Classical Esterification Reactions

The Fischer-Speier Esterification of Pyridylacetic Acids

The most direct and classical method for the synthesis of pyridyl acetate esters is the Fischer-Speier esterification, a reaction first reported by Emil Fischer and Arthur Speier in 1895.[5] This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.[5][6][7][8][9][10]

In the context of pyridyl acetate esters, the starting materials are the corresponding pyridylacetic acids (2-pyridylacetic acid, 3-pyridylacetic acid, or 4-pyridylacetic acid) and an alcohol, typically a simple alkanol like ethanol or methanol. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[6][7][8][9][10]

Challenges and Mechanistic Considerations

The Fischer-Speier esterification is a reversible reaction, and the position of the equilibrium is often unfavorable for high yields of the ester.[6][7][10] To drive the reaction towards the product side, it is common practice to use a large excess of the alcohol, which also serves as the solvent, or to remove the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus.

A key mechanistic point is the protonation of the carbonyl oxygen, which activates the carboxylic acid for nucleophilic attack.[8][9] The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the ester.[9]

Caption: Generalized mechanism of Fischer-Speier esterification.

Protocol 1: Synthesis of Ethyl 2-Pyridylacetate via Fischer-Speier Esterification

This protocol details a representative procedure for the synthesis of a pyridyl acetate ester using the Fischer-Speier method.

Materials:

-

2-Pyridylacetic acid hydrochloride (1.0 eq)

-

Absolute ethanol (large excess, as solvent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

-

Sodium bicarbonate (saturated aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-pyridylacetic acid hydrochloride and a large excess of absolute ethanol.

-

Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2-pyridylacetate.

-

The crude product can be purified by vacuum distillation or column chromatography.

The Role of Pyridyl Acetate Esters as Intermediates in Drug Synthesis

The true value of pyridyl acetate esters in drug development is often as versatile intermediates. Their ester functionality can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many pharmaceuticals.

Case Study: The Synthesis of Cefapirin

A prime example of the importance of pyridyl acetate esters is in the synthesis of Cefapirin, a first-generation cephalosporin antibiotic.[11][12] Cefapirin features a (pyridin-4-ylthio)acetamide side chain attached to the 7-aminocephalosporanic acid (7-ACA) core. The synthesis of this side chain relies on a pyridyl acetate derivative.

The synthesis of Cefapirin involves the reaction of 7-aminocephalosporanic acid (7-ACA) with bromoacetyl chloride, followed by the displacement of the bromide with 4-thiopyridine.[11]

Caption: Simplified synthetic pathway to Cefapirin.[11]

Protocol 2: Synthesis of 4-Pyridylthioacetic Acid

This protocol outlines the synthesis of a key precursor for the Cefapirin side chain.

Materials:

-

4-Thiopyridine (1.0 eq)

-

Ethyl chloroacetate (1.1 eq)

-

Sodium ethoxide (1.1 eq)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Round-bottom flask

-

Stirring apparatus

-

Reflux condenser

Procedure:

-

Dissolve 4-thiopyridine in ethanol in a round-bottom flask.

-

Add sodium ethoxide to the solution and stir for 30 minutes at room temperature.

-

Slowly add ethyl chloroacetate to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

To the residue, add concentrated hydrochloric acid and heat to reflux for 2-4 hours to hydrolyze the ester.

-

Cool the solution and adjust the pH to approximately 4 with a suitable base (e.g., NaOH solution) to precipitate the 4-pyridylthioacetic acid.

-

Filter the solid, wash with cold water, and dry to obtain the desired product.

Modern Synthetic Methodologies and Future Outlook

While classical methods like the Fischer-Speier esterification remain relevant, modern organic synthesis has introduced a variety of milder and more efficient methods for the preparation of pyridyl acetate esters. These include:

-

Enzymatic Catalysis: Lipases, such as Novozym 435, have been shown to be effective catalysts for the esterification of nicotinic acids under mild conditions, offering an environmentally friendly alternative to traditional acid catalysis.[13]

-

Palladium-Catalyzed Carbonylation: Dihalopyridines can be converted to their corresponding esters through a palladium-catalyzed reaction with carbon monoxide and an alcohol.[14]

-

Three-Component Reactions: Recent developments have shown the synthesis of pyridylacetic acid derivatives through three-component reactions involving pyridine-N-oxides, Meldrum's acid derivatives, and various nucleophiles.[15][16][17]

The future of pyridyl acetate ester synthesis will likely focus on the development of even more sustainable and atom-economical methods. The continued importance of the pyridine scaffold in drug discovery ensures that research into the synthesis and application of its derivatives will remain an active and fruitful area of investigation.

Conclusion

Pyridyl acetate esters have a rich history intertwined with the evolution of organic synthesis and medicinal chemistry. From their preparation via classical esterification reactions to their crucial role as intermediates in the synthesis of life-saving antibiotics, these compounds have demonstrated their immense value. As synthetic methodologies continue to advance, the accessibility and application of pyridyl acetate esters are poised to expand, further solidifying their importance for researchers, scientists, and drug development professionals.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. youtube.com [youtube.com]

- 3. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Cefapirin - Wikipedia [en.wikipedia.org]

- 12. jetir.org [jetir.org]

- 13. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(6-methylpyridin-2-yl)acetate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(6-methylpyridin-2-yl)acetate is a versatile heterocyclic building block of significant interest in medicinal and synthetic chemistry. Its structure, which combines a substituted pyridine ring with an ethyl ester functional group, makes it a valuable intermediate for the synthesis of a wide array of more complex, biologically active molecules. This guide provides a comprehensive overview of this compound, including its commercial availability, key chemical properties, and practical applications in research and drug development, complete with a detailed experimental protocol.

Commercial Availability of this compound (95% Purity)

A reliable supply of high-purity starting materials is crucial for reproducible and successful research outcomes. This compound with a purity of 95% or higher is available from several reputable chemical suppliers. Researchers can procure this compound from the following vendors:

| Supplier | Product Number/CAS Number | Notes |

| BLDpharm | 5552-83-0 | Offers various quantities for research purposes.[1] |

| BenchChem | 5552-83-0 | Provides the compound as a high-purity chemical building block for medicinal and synthetic chemistry.[2] |

| Sigma-Aldrich | APOH93D99162 (Apollo Scientific) | Listed as available through their catalog. |

Note: Availability and product details should be confirmed on the respective supplier's website at the time of ordering.

Physicochemical Properties and Handling

-

CAS Number: 5552-83-0

-

Molecular Formula: C₁₀H₁₃NO₂

-

Molecular Weight: 179.22 g/mol

-

Appearance: Colorless to yellow liquid

-

Boiling Point: ~244 °C

-

Storage: Store in an inert atmosphere at room temperature.

Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Core Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from two primary reactive sites: the ethyl ester and the activated methylene group adjacent to the pyridine ring.

Ester Group Transformations

The ethyl ester is a key handle for various synthetic modifications:

-

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(6-methylpyridin-2-yl)acetic acid. Base-catalyzed hydrolysis (saponification) is often preferred as it is an irreversible reaction, leading to a more complete conversion.[2]

-

Amidation: The ester can react with amines to form amides. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(6-methylpyridin-2-yl)ethanol, using standard reducing agents like lithium aluminum hydride (LiAlH₄).

-

Hydrazinolysis: Reaction with hydrazine hydrate converts the ester into the corresponding acetohydrazide, a crucial intermediate for the synthesis of various five-membered heterocycles.

Reactivity of the Methylene Bridge

The methylene group (—CH₂—) is activated by the adjacent pyridine ring, making it susceptible to deprotonation by a suitable base. The resulting carbanion can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and condensations.

Applications in Drug Discovery and Development

Pyridine derivatives are a cornerstone of modern medicinal chemistry, with a vast number of FDA-approved drugs containing this scaffold.[3] They are recognized for their ability to engage in hydrogen bonding and other key interactions with biological targets. The pyridine nucleus is found in drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.

This compound serves as a valuable precursor in the synthesis of novel compounds within these classes. For instance, derivatives of similar pyridyl acetate esters are utilized to construct libraries of heterocyclic compounds such as thioureas, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles.[2] These five-membered heterocyclic systems are core scaffolds in many pharmaceuticals and are actively investigated for their diverse biological activities.[4]

The general workflow for utilizing this building block in the synthesis of such derivatives is outlined below:

Caption: Synthetic pathway from this compound to various bioactive heterocycles.

Experimental Protocol: Synthesis of 2-(6-methylpyridin-2-yl)acetohydrazide

This protocol details the conversion of this compound to its corresponding hydrazide, a key intermediate for further elaboration into various heterocyclic systems. The procedure is adapted from established methods for the hydrazinolysis of similar ethyl esters.[3]

Materials:

-

This compound (1 equivalent)

-

Hydrazine hydrate (99%) (2.5 equivalents)

-

Absolute ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Standard laboratory glassware for workup and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 eq.) in absolute ethanol (approximately 10-15 mL per gram of ester).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2.5 eq.) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting ester), allow the mixture to cool to room temperature.

-

Isolation of Product: Reduce the volume of the solvent under reduced pressure using a rotary evaporator. The resulting precipitate is the crude 2-(6-methylpyridin-2-yl)acetohydrazide.

-

Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Characterization: The structure and purity of the synthesized hydrazide should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of complex heterocyclic molecules. Its dual reactivity allows for a wide range of chemical transformations, making it an invaluable tool for researchers in medicinal chemistry and drug discovery. The reliable synthetic routes starting from this compound provide access to novel molecular scaffolds with the potential for significant biological activity.

References

A Comprehensive Technical Guide to the Solubility Profile of Ethyl 2-(6-methylpyridin-2-yl)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for successful formulation development, process optimization, and ensuring bioavailability. This guide provides an in-depth exploration of the solubility profile of Ethyl 2-(6-methylpyridin-2-yl)acetate, a key intermediate in synthetic chemistry. While specific, comprehensive experimental solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide serves as a robust framework for both theoretical prediction and experimental determination of its solubility. By integrating fundamental principles with actionable protocols, we aim to equip researchers with the necessary tools to navigate the complexities of solubility profiling.

Introduction to this compound

This compound is a chemical intermediate featuring a 6-methylpyridin-2-yl ring system linked to an ethyl acetate group.[1] This structure makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals.[1]

| Property | Value | Source |

| CAS Number | 5552-83-0 | [1][2] |

| Molecular Formula | C10H13NO2 | [3] |

| Molecular Weight | 179.22 g/mol | [1][3] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CCOC(=O)CC1=NC(C)=CC=C1 | [5] |

| InChI Key | AJXKDBXXGPKKPN-UHFFFAOYSA-N | [1] |

The solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. The pyridine ring introduces a degree of polarity and the potential for hydrogen bonding, while the ethyl acetate moiety contributes ester functionality and hydrocarbon character. This combination of structural features suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental data, theoretical models provide a powerful avenue for estimating the solubility of a compound. These models are grounded in the principle of "like dissolves like," where solubility is favored when the intermolecular forces between the solute and solvent are similar.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are mathematical relationships that correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[6][7][8] These models rely on the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule.

Key Molecular Descriptors for Solubility Prediction:

-

Molecular Weight and Volume: Larger molecules generally have lower solubility.

-

Polar Surface Area (PSA): A measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). Higher PSA is often associated with lower solubility in non-polar solvents.

-

LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity. A higher LogP indicates greater solubility in non-polar, lipophilic solvents.

-

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors on a molecule influences its ability to interact with protic solvents.

-

Dipole Moment: A measure of the overall polarity of a molecule.

For this compound, these descriptors can be calculated using various free and commercial software platforms.

Workflow for QSPR-based Solubility Prediction:

Caption: Workflow for predicting solubility using QSPR models.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter is a more nuanced approach that breaks down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[9][10][11]

The principle behind HSP is that substances with similar δD, δP, and δH values are likely to be miscible.[12] The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.

Hansen Solubility Parameters can be predicted using group contribution methods, where the overall HSP of a molecule is calculated by summing the contributions of its individual functional groups.[13]

COSMO-RS (COnductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[14][15][16] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. While computationally more intensive, COSMO-RS can provide highly accurate predictions without the need for extensive experimental data for model training.[16][17]

Experimental Determination of Solubility

Theoretical predictions should always be validated by experimental data. The following section details robust protocols for determining the solubility of this compound in organic solvents.

Good Laboratory Practices (GLP) in Solubility Studies

Adherence to Good Laboratory Practices is crucial for ensuring the quality, reliability, and integrity of solubility data.[18][19][20] Key principles include:

-

Standard Operating Procedures (SOPs): All experimental procedures should be clearly documented and followed.[20]

-

Calibration and Maintenance of Equipment: Balances, temperature probes, and analytical instrumentation must be regularly calibrated and maintained.[20]

-

Data Integrity: All raw data, calculations, and observations should be accurately recorded and archived.[19]

-

Reagent and Sample Management: Proper labeling, storage, and handling of all chemicals are essential.[20]

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.

Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated supernatant from the excess solid. A syringe filter (e.g., 0.22 µm PTFE) is suitable for this purpose.

-

Quantification: Accurately measure the concentration of the solute in the saturated supernatant. This can be done using various analytical techniques:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.[21][22]

-

Spectroscopic Analysis (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography is a highly sensitive and specific method for determining the concentration of a compound in a solution. A calibration curve must be prepared using standards of known concentration.

-

Workflow for Shake-Flask Method with HPLC Analysis:

Caption: Experimental workflow for the shake-flask method.

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

For rapid screening of solubility in a large number of solvents, HTS methods are employed. These typically measure kinetic solubility, which is the concentration of a compound that remains in solution after precipitation from a stock solution.

Nephelometry: This technique measures the amount of light scattered by undissolved particles in a solution. A higher degree of light scattering indicates lower solubility. This method is well-suited for use in 96-well plate formats.

Multi-well Plate UV/HPLC Analysis: This method involves preparing dilutions of a stock solution of the compound in various solvents in a multi-well plate. After an incubation period, the plates are filtered, and the concentration of the dissolved compound in the filtrate is determined by UV-Vis spectroscopy or HPLC.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table of Predicted Physicochemical Properties (using SwissADME):

| Property | Predicted Value | Interpretation |

| Molecular Weight | 179.22 g/mol | Within the range for good oral bioavailability. |

| LogP (iLOGP) | 1.85 | Moderately lipophilic. |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | Indicates good membrane permeability.[12] |

| Water Solubility (LogS) | -2.5 to -3.5 | Predicted to be poorly to moderately soluble in water. |

| Number of H-bond Acceptors | 3 | |

| Number of H-bond Donors | 0 |

Note: These values are predictions and should be experimentally verified.

Example Table for Experimental Solubility Data:

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Heptane | 25 |

Method Validation

Any analytical method used for solubility determination must be properly validated to ensure the reliability of the results.[13] Key validation parameters include:

-

Specificity: The ability of the method to measure the analyte of interest in the presence of other components.

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. By combining theoretical prediction methodologies with robust experimental protocols and a commitment to data integrity through Good Laboratory Practices, researchers can confidently generate the high-quality solubility data necessary for advancing their research and development objectives. The principles and techniques outlined herein are broadly applicable to the solubility profiling of a wide range of organic compounds, making this guide a valuable resource for the scientific community.

References

- 1. This compound|CAS 5552-83-0 [benchchem.com]

- 2. 5552-83-0|this compound|BLD Pharm [bldpharm.com]

- 3. Ethyl-6-methylpyridine-2-acetate CAS#: 5552-83-0 [amp.chemicalbook.com]

- 4. This compound | 5552-83-0 [sigmaaldrich.com]

- 5. Ethyl 2-(6-methylpiperidin-2-yl)acetate | C10H19NO2 | CID 85704550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Acetyl-6-methylpyridine | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. neurosnap.ai [neurosnap.ai]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate | C11H11ClN2O2 | CID 10799994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rfppl.co.in [rfppl.co.in]

- 13. kinampark.com [kinampark.com]

- 14. ethyl 2-(6-methyl-4-oxo-1H-pyridin-2-yl)acetate | C10H13NO3 | CID 133096726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate | C10H13NO3 | CID 133096530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Molecular descriptors calculation - Dragon - Talete srl [talete.mi.it]

- 19. pubs.acs.org [pubs.acs.org]

- 20. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]

The Therapeutic Kaleidoscope: A Technical Guide to the Biological Activities of Pyridyl Acetate Derivatives

Abstract